molecular formula C9H8O3S B1618209 2-(Acetylthio)benzoic acid CAS No. 55819-78-8

2-(Acetylthio)benzoic acid

Cat. No.: B1618209
CAS No.: 55819-78-8
M. Wt: 196.22 g/mol
InChI Key: HIHUAMSKWMGUNW-UHFFFAOYSA-N
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Description

2-(Acetylthio)benzoic acid (CAS: 10031-82-0) is a benzoic acid derivative with the molecular formula C₉H₈O₃S. This compound features a thioester functional group, making it a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure is related to other studied benzoic acid derivatives that have been explored as scaffolds for developing inhibitors of protein-protein interactions, particularly in oncology research . For instance, structurally similar 2,5-substituted benzoic acid cores have been utilized in the design of small molecules that target anti-apoptotic Bcl-2 family proteins, which are important in cancer cell survival . As such, this compound may serve as a versatile precursor or intermediate in the synthesis of more complex molecules for biochemical probing and drug discovery efforts. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-acetylsulfanylbenzoic acid
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InChI

InChI=1S/C9H8O3S/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HIHUAMSKWMGUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30204413
Record name 2-(Acetylthio)benzoic acid
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Molecular Weight

196.22 g/mol
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CAS No.

55819-78-8
Record name 2-(Acetylthio)benzoic acid
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Record name 2-(Acetylthio)benzoic acid
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Record name 2-(Acetylthio)benzoic acid
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Record name 2-(ACETYLTHIO)BENZOIC ACID
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Advanced Synthetic Strategies and Methodologies for 2 Acetylthio Benzoic Acid and Analogs

Established and Emerging Synthetic Routes to Benzoic Acid Scaffolds

The formation of the benzoic acid core is the foundational step in the synthesis of 2-(acetylthio)benzoic acid. Both classical oxidation methods and modern nucleophilic addition strategies are employed to achieve this transformation.

Oxidation-Based Processes for Aromatic Carboxylic Acid Formation

The oxidation of alkylbenzenes is a well-established and direct method for the synthesis of benzoic acids. This approach leverages the increased reactivity of the benzylic position of alkyl chains attached to an aromatic ring. orgoreview.comlibretexts.org

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and potassium dichromate (K2Cr2O7) under acidic or alkaline conditions. orgoreview.comsavemyexams.com The reaction proceeds by oxidizing the alkyl side chain to a carboxyl group, irrespective of the chain's length, as long as a benzylic hydrogen is present. orgoreview.comlibretexts.org For instance, the oxidation of an alkylbenzene with hot alkaline KMnO4, followed by acidification, yields the corresponding benzoic acid. savemyexams.com The benzylic carbon is particularly susceptible to oxidation due to the stabilization of the resulting radical intermediate by the aromatic ring. libretexts.orglibretexts.org This method is widely applicable and is even used in large-scale industrial processes, such as the production of terephthalic acid from p-xylene. libretexts.orgunizin.org

ReactantOxidizing AgentProductReference
Alkylbenzene (with benzylic H)KMnO4 / H+ or OH-Benzoic acid orgoreview.comsavemyexams.com
p-XyleneAir, Co(III) catalystTerephthalic acid libretexts.orgunizin.org
ButylbenzeneAqueous KMnO4Benzoic acid libretexts.orgunizin.org

Nucleophilic Addition and Hydrolysis Methods for Core Synthesis

An alternative and versatile approach to constructing the benzoic acid scaffold involves the use of organometallic reagents, particularly Grignard reagents. This method, known as carboxylation, entails the nucleophilic addition of a Grignard reagent to carbon dioxide. libretexts.orgscribd.com

The process begins with the formation of a Grignard reagent (R-MgX) from an aryl halide. This highly nucleophilic species then attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid. libretexts.orgopenstax.org This method is advantageous as it allows for the formation of a C-C bond and can be applied to a wide range of aryl halides. libretexts.org However, a significant limitation is the incompatibility of Grignard reagents with acidic protons or other reactive functional groups within the same molecule. libretexts.orglibretexts.org

Another route involves the hydrolysis of nitriles. This two-step sequence starts with the nucleophilic substitution of an alkyl or aryl halide with a cyanide ion (CN-) to form a nitrile. The nitrile is then hydrolyzed under acidic or basic conditions to produce the carboxylic acid. libretexts.org

Targeted Functionalization Approaches for Thioester Moiety Installation

Once the benzoic acid scaffold is in place, the next critical step is the introduction of the thioester group. This can be achieved through direct reactions or more sophisticated metal-catalyzed methods.

Direct Acylation and Thiolation Reactions for S-Acetyl Group Introduction

The most straightforward method for forming a thioester is the reaction between a thiol and a carboxylic acid derivative, such as an acyl chloride. wikipedia.org The reaction of an acyl chloride with an alkali metal salt of a thiol provides a common route to thioesters. wikipedia.org Alternatively, thiols can be condensed with carboxylic acids using dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org

Another widely used method involves the alkylation of potassium thioacetate (B1230152) with an appropriate halide. wikipedia.org An efficient and odorless one-pot synthesis of thioesters has been developed using benzoic anhydrides and thiourea (B124793) in the presence of triethylamine. nih.gov In this method, thiobenzoic acid is generated in situ and then reacts with various electrophiles. nih.gov

ReactantsReagentsProductReference
Acyl chloride, Thiol salt (RSNa)-Thioester (R'COSR) wikipedia.org
Thiol, Carboxylic acidDCCThioester wikipedia.org
Alkyl halide (RX)Potassium thioacetateThioacetate ester (CH3COSR) wikipedia.org
Benzoic anhydride (B1165640), Thiourea, ElectrophileEt3NThioester nih.gov

Metal-Catalyzed Methods for C-S Bond Formation and Thioester Synthesis

Transition metal catalysis offers powerful and efficient pathways for constructing C-S bonds, providing access to a wide range of thioesters under mild conditions. researchgate.net Copper, palladium, and rhodium-based catalytic systems have been extensively developed for this purpose. researchgate.netrsc.orgacs.org

Copper-catalyzed cross-coupling reactions between aryl iodides and potassium thioacetate, using 1,10-phenanthroline (B135089) as a ligand, have proven effective for synthesizing S-aryl thioacetates. beilstein-journals.org These reactions can be significantly accelerated using microwave irradiation. beilstein-journals.org Palladium-catalyzed systems have also been employed for the synthesis of thioesters from aryl halides. researchgate.net

More recently, rhodium(I)-catalyzed asymmetric carbene insertion into the S-H bond of thiols has emerged as a novel method for the enantioselective synthesis of α-thioesters. rsc.orgrsc.org This approach allows for the creation of sulfur-substituted stereocenters with high yields and good enantioselectivities. rsc.orgrsc.org

Advanced Coupling and Annulation Strategies for Diversified Derivatives

The core structure of this compound can be further elaborated to create a diverse library of derivatives with potentially novel properties. Advanced coupling and annulation reactions are instrumental in achieving this structural diversification.

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl substituents onto the benzoic acid ring. For instance, 3-(adenosylthio)benzoic acid derivatives have been synthesized where a phenyl group is introduced at various positions of the benzoic acid ring via Suzuki-Miyaura coupling of the corresponding bromo-substituted precursors. nih.gov

Sonogashira coupling, another palladium-catalyzed reaction, allows for the introduction of alkyne functionalities. This was demonstrated in the synthesis of a 3-(adenosylthio)benzoic acid analog bearing a propargyl alcohol group, starting from an aryl iodide. nih.gov

Furthermore, annulation strategies, such as the rhodium-catalyzed oxidative annulation of aryl thiocarbamates with internal alkynes, provide a route to coumarin (B35378) derivatives. acs.org These advanced methods open up avenues for the synthesis of complex, polycyclic structures based on the this compound framework.

Ruthenium-Catalyzed C-H Chalcogenation of Benzoic Acids

A significant advancement in the synthesis of ortho-chalcogenyl aromatic acids, including sulfur-containing compounds relevant to this compound analogs, is the use of ruthenium(II) catalysis. acs.orgnih.gov This method allows for the direct chalcogenation of inert C-H bonds in benzoic acids and their heteroaromatic counterparts. acs.orgnih.gov

A key advantage of this strategy is that it proceeds via a weak O-coordination, eliminating the need for an external directing group. acs.orgnih.gov The process is characterized by its operational simplicity, broad substrate scope, and the absence of metallic oxidants, affording densely substituted products in high yields, reaching up to 96%. acs.orgnih.gov This approach represents the first instance of ruthenium(II)-catalyzed direct C-H chalcogenation of benzoic acids and has been successfully applied to the synthesis of biologically important chalcogenoxanthones. acs.orgnih.gov The versatility of ruthenium(II) catalysis is further demonstrated by its ability to facilitate C-H functionalizations with a variety of aryl, alkenyl, and alkynyl halides. rsc.org

Table 1: Key Features of Ruthenium-Catalyzed C-H Chalcogenation

Feature Description Reference
Catalyst Ruthenium(II) complexes acs.orgnih.govrsc.org
Directing Group Weak O-coordination from the carboxylic acid acs.orgnih.gov
Substrates Benzoic acids, (hetero)aromatic carboxylic acids acs.orgnih.gov
Reagents Aryl, alkenyl, and alkynyl halides rsc.org
Key Advantages High yields (up to 96%), operational simplicity, no external directing group, no metallic oxidants acs.orgnih.gov

| Applications | Synthesis of ortho-chalcogenyl aromatic acids, chalcogenoxanthones | acs.orgnih.gov |

Site-Selective Decarbonylative Annulation via C-C/C-H Activation

Another innovative approach for constructing complex aromatic systems involves site-selective decarbonylative annulation. nih.govresearchgate.net While not directly a method for synthesizing this compound itself, this strategy provides a powerful tool for creating functionalized naphthalene (B1677914) structures from carboxylic acids, which could be precursors or analogs. nih.govresearchgate.net

This palladium-catalyzed process involves a [4 + 2] cyclization of carboxylic acids with terminal alkynes through a sequential C-C/C-H bond activation. nih.govresearchgate.net A notable aspect of this method is the use of carboxylic acids as synthons for intramolecular cycloadditions via decarbonylative C-C bond cleavage, a previously underdeveloped area. nih.govresearchgate.net The reaction demonstrates excellent functional group tolerance, accommodating ethers, thioethers, halides, and various other functionalities, making it a versatile tool for organic synthesis. nih.govresearchgate.net Mechanistic studies suggest the reaction proceeds through the formation of a key palladacycle. nih.govresearchgate.net

Synthesis of Structural Analogs and Advanced Derivatives of this compound

The synthesis of structural analogs and more complex derivatives of this compound often requires multi-step approaches and the development of specific hybrid scaffolds. These strategies are essential for exploring structure-activity relationships and discovering new applications.

Multi-Step Approaches for Complex Sulfur-Containing Benzoic Acid Derivatives

The synthesis of complex sulfur-containing benzoic acid derivatives frequently involves multi-step reaction sequences. For instance, the synthesis of sulfamoyl benzoic acid analogues, which are structurally related to sulfur-containing benzoic acids, has been achieved through a series of reactions including the reaction of substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides with appropriate amines. acs.org Similarly, the preparation of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives involves a multi-step process starting from the AlCl3-catalyzed sulfonylation of chlorobenzene, followed by oxidation and subsequent reactions to build the final molecule. mdpi.com

A common strategy for creating benzo[b]thiophene derivatives, which share a core structural element with some sulfur-containing benzoic acid analogs, is the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones. rsc.org This reaction can be optimized to proceed as a one-pot synthesis. rsc.org The initial S-alkylation of the 2-mercaptobenzoic acid is followed by an intramolecular cyclization to form the benzo[b]thiophene ring system. rsc.org

Table 2: Examples of Multi-Step Syntheses for Sulfur-Containing Benzoic Acid Analogs

Target Compound Class Key Starting Materials Key Reaction Steps Reference
Sulfamoyl Benzoic Acid Analogues Substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides, amines N-alkylation/acylation acs.org
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Chlorobenzene, 4-methylbenzene-1-sulfonyl chloride Sulfonylation, oxidation, amidation mdpi.com

| Substituted 2-aroyl-benzo[b]thiophen-3-ols | 2-Mercaptobenzoic acid, substituted aryl bromomethyl ketones | S-alkylation, intramolecular cyclization | rsc.org |

Preparation of Specific Benzoic Acid-Based Hybrid Scaffolds

The design and synthesis of hybrid scaffolds based on benzoic acid are of significant interest for developing molecules with tailored biological activities. One such example is the creation of derivatives based on a 2-(benzylsulfinyl)benzoic acid scaffold, which have been investigated as inhibitors of human carbonic anhydrase isoforms. researchgate.net The synthesis of these compounds involves the oxidation of the corresponding sulfide (B99878) to a sulfoxide (B87167), followed by modifications of the carboxylic acid and the benzyl (B1604629) group to explore the chemical space around the core scaffold. researchgate.net

Another approach involves the synthesis of novel benzothiophene-triazole hybrids. rsc.org This is achieved by first preparing substituted 2-aroyl-benzo[b]thiophen-3-ol derivatives from 2-mercaptobenzoic acid. rsc.org An alkyne moiety is then introduced at the 3-hydroxy position, which allows for a subsequent "click" reaction with an azide (B81097) to form the triazole ring, thus creating a complex hybrid molecule. rsc.org The development of such hybrid structures is a key strategy in medicinal chemistry for creating compounds with potential multi-target activities. unimi.it

Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles

Mechanistic Insights into Nucleophilic Acyl Substitution Involving the Thioester Group

The thioester linkage is a key functional group that significantly influences the reactivity of 2-(Acetylthio)benzoic acid. Nucleophilic acyl substitution at the carbonyl carbon of the thioester is a fundamental reaction pathway. This reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. uomustansiriyah.edu.iqlibretexts.org The subsequent collapse of this intermediate involves the departure of a leaving group. The efficiency and favorability of this process are largely determined by the relative stability of the nucleophile and the leaving group. masterorganicchemistry.com

Thioesters occupy a specific and important position in the reactivity hierarchy of carboxylic acid derivatives. They are generally more reactive towards nucleophilic acyl substitution than esters and amides but less reactive than acyl phosphates and acid chlorides. lumenlearning.comlibretexts.org

The heightened reactivity of thioesters compared to their oxygen-containing ester counterparts stems from two primary electronic factors:

Reduced Resonance Stabilization: The resonance overlap between the sulfur lone pair and the carbonyl π-system is less effective than the corresponding overlap in an ester. This is due to the larger size of the sulfur 3p orbital compared to the oxygen 2p orbital, leading to poorer orbital overlap with the carbon 2p orbital of the carbonyl group. nih.gov This diminished resonance stabilization results in a more electrophilic carbonyl carbon in the thioester, rendering it more susceptible to nucleophilic attack. lumenlearning.com

Superior Leaving Group Ability: The conjugate base of a thiol, a thiolate anion (RS⁻), is a weaker base and therefore a better leaving group than an alkoxide ion (RO⁻). libretexts.orgrsc.org The relative acidity of the corresponding conjugate acids reflects this; thiols typically have a pKa around 10, whereas alcohols have a pKa of 15 or higher. libretexts.org

Conversely, amides are significantly less reactive than thioesters because the nitrogen atom is a powerful electron-donating group through resonance, which substantially reduces the electrophilicity of the carbonyl carbon. lumenlearning.com Acyl phosphates are the most reactive among the biologically relevant acyl groups due to the excellent leaving group ability of the phosphate (B84403) or pyrophosphate group. lumenlearning.com

Table 1: General Reactivity Order of Carboxylic Acid Derivatives This table illustrates the relative reactivity of various carboxylic acid derivatives towards nucleophilic acyl substitution.

Compound Type General Structure Relative Reactivity
Acyl Chloride R-CO-Cl Most Reactive
Acid Anhydride (B1165640) R-CO-O-CO-R'
Thioester R-CO-S-R'
Ester R-CO-O-R'
Amide R-CO-NR'₂ Least Reactive

The thioester bond is often described as an "energy-rich" bond, not dissimilar to the phosphoanhydride bonds in ATP. weizmann.ac.il The hydrolysis of a thioester, such as acetyl-CoA, has a standard Gibbs free energy (ΔG'°) of approximately -40 kJ/mol, which is comparable in magnitude to ATP hydrolysis. weizmann.ac.il This high free energy of hydrolysis indicates that the equilibrium for the reaction lies far towards the products, providing a strong thermodynamic driving force for acyl group transfer reactions. quora.comwikipedia.org

From a kinetic standpoint, thioesters exhibit a unique profile. While thermodynamically unstable with respect to hydrolysis, they are kinetically stable in water at neutral pH. nih.gov This stability is particularly true towards "hard" nucleophiles like water. However, they react efficiently with "soft" nucleophiles, such as thiols, even at neutral pH. nih.gov This differential reactivity allows for controlled acyl transfer in biological and synthetic systems.

The kinetics of acyl group transfer from a thioester to a nucleophile are influenced by the pH of the system, which dictates the concentration of the more reactive deprotonated nucleophile (e.g., a thiolate). nih.gov The rate of reaction is also dependent on the nature of the leaving group and the incoming nucleophile. nih.govnih.gov For instance, the conversion of a more reactive thioester to a less reactive ester is a thermodynamically favorable process. rsc.org The reverse reaction, converting an ester to a thioester, is generally unfavorable under standard conditions due to the poor leaving group ability of the alkoxide. rsc.org

Table 2: Thermodynamic Data for Hydrolysis of Acyl Compounds This table compares the Gibbs free energy of hydrolysis for different types of "energy-rich" biological molecules.

Compound Bond Type Standard Gibbs Free Energy of Hydrolysis (ΔG'°)
Acetyl-CoA Thioester ~ -40 kJ/mol weizmann.ac.il
ATP (to ADP) Phosphoanhydride ~ -32 to -40 kJ/mol
Methyl-thioacetate (MTA) Thioester ~ -32.3 kJ/mol nih.gov

Investigation of Oxidation and Reduction Pathways of Sulfur Centers

The sulfur atom in the thioether moiety of this compound is susceptible to oxidation, allowing for the formation of corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms can, in turn, be reduced back to the original thioether.

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a common and controllable transformation. jchemrev.com Achieving selectivity is key, as over-oxidation of the thioether directly to the sulfone can occur.

Oxidation to Sulfoxides: Selective oxidation to the sulfoxide can be achieved using a controlled amount of an oxidizing agent. organic-chemistry.org Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, such as triflic acid or diphenyl diselenide, to ensure high selectivity and mild reaction conditions. organic-chemistry.org

Sodium Metaperiodate (NaIO₄): A classic reagent for the chemoselective oxidation of sulfides to sulfoxides. jchemrev.com

m-Chloroperbenzoic Acid (m-CPBA): A widely used peroxy acid for this purpose.

Electrochemical Methods: An environmentally benign approach where electrolysis conditions (e.g., current density) can be tuned to selectively produce either the sulfoxide or the sulfone. acs.org

Bromine/NaNO₂/H₂O System: A metal-free catalytic system using molecular oxygen as the terminal oxidant has been shown to be highly selective for the oxidation of sulfides, including 4-(methylthio)benzoic acid, to sulfoxides without over-oxidation. nih.gov

Oxidation to Sulfones: Further oxidation of the sulfoxide or direct oxidation of the thioether to the sulfone can be accomplished using stronger oxidizing conditions or a stoichiometric excess of the oxidant. jchemrev.com Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide are often employed for this transformation. acs.orgmdpi.com

The presence of the carboxylic acid and the thioester groups on the aromatic ring can influence the reaction, but many modern oxidation methods show high functional group tolerance. organic-chemistry.orgconicet.gov.ar

Table 3: Common Reagents for Selective Oxidation of Thioethers This table outlines various reagents and their typical selectivity in the oxidation of thioethers.

Reagent(s) Typical Product Key Features
H₂O₂ (1 equivalent), catalyst (e.g., FeCl₃, Sc(OTf)₃) Sulfoxide High selectivity, often mild conditions. organic-chemistry.org
NaIO₄ Sulfoxide Chemoselective, common laboratory method. acs.org
m-CPBA (1 equivalent) Sulfoxide Effective and widely used. acs.org
KMnO₄ or excess H₂O₂ Sulfone Strong oxidizing conditions, drives to full oxidation. acs.orgmdpi.com
Electrochemical Oxidation Sulfoxide or Sulfone Product selectivity tuned by electrolysis conditions. acs.org

The reduction of sulfoxides and sulfones back to the parent thioether is a valuable synthetic transformation. A variety of reagents can accomplish this deoxygenation.

Reduction of Sulfoxides: Sulfoxides are readily reduced to sulfides under mild conditions. Several reagent systems are effective and can exhibit chemoselectivity, leaving other functional groups like esters and carboxylic acids untouched. organic-chemistry.org

Sodium Borohydride/Iodine: This combination in an anhydrous solvent like THF effectively deoxygenates various sulfoxides. organic-chemistry.org

Triflic Anhydride/Potassium Iodide: This system promotes the deoxygenation of sulfoxides with high efficiency and tolerance for many functional groups. organic-chemistry.org

Thionyl Chloride/Triphenylphosphine: A mild method for converting sulfoxides to sulfides at room temperature. organic-chemistry.org

Reduction of Sulfones: Sulfones are significantly more stable and resistant to reduction than sulfoxides. Their reduction often requires more potent reducing agents and harsher conditions. nih.gov In biological systems, specialized enzymes, such as certain radical S-adenosyl-l-methionine (SAM) enzymes, have been shown to catalyze the reductive cleavage of sulfones, highlighting the difficulty of this transformation. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined electronic effects of the two existing substituents: the carboxylic acid group (-COOH) and the acetylthio group (-S-COCH₃). The mechanism involves the attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The directing effects of the two groups are in opposition:

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the position meta to it (C5). youtube.com

Acetylthio Group (-S-COCH₃): The sulfur atom can donate electron density to the ring via resonance, making it an activating group and an ortho, para-director. However, the acetyl group attached to the sulfur is electron-withdrawing, which attenuates the activating effect of the sulfur atom. The net effect is typically weak activation or deactivation but still with ortho, para-directing influence. The positions ortho (C3) and para (C5) to the sulfur are electronically enriched.

In the case of this compound, the potential sites for electrophilic attack are C3, C4, C5, and C6.

Attack at C3 is ortho to the -SCOCH₃ group but ortho to the -COOH group.

Attack at C4 is meta to the -SCOCH₃ group and meta to the -COOH group.

Attack at C5 is para to the -SCOCH₃ group and meta to the -COOH group.

Attack at C6 is ortho to the -COOH group.

Acid-Base Chemistry and Proton Transfer Mechanisms

The acid-base chemistry of this compound is primarily governed by the acidic carboxylic acid group and the potential for intramolecular interactions with the adjacent acetylthio substituent. The molecule's reactivity, particularly its proton transfer mechanisms, is intrinsically linked to the hydrolysis of the thioester bond, a process that is significantly influenced by pH.

For instance, 2-(acetyloxy)benzoic acid (aspirin), which features an ester group at the ortho position, has a pKa of 3.48. ulaval.ca This increase in acidity compared to benzoic acid is attributed to the stabilization of the carboxylate anion through intramolecular hydrogen bonding and steric effects that force the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid. Similarly, the sulfur-containing analogue, 2-mercaptobenzoic acid (thiosalicylic acid), has a pKa of 3.50, and the predicted pKa for 2-(methylthio)benzoic acid is 3.67. wikipedia.orgchemdad.com These values suggest that this compound is also a moderately strong organic acid, likely with a pKa value in the range of 3.5 to 4.0.

Interactive Data Table: pKa Values of Related Benzoic Acid Derivatives

Compound NameStructurepKa ValueReference
Benzoic AcidC₆H₅COOH4.20 organicchemistrydata.org
2-(Acetyloxy)benzoic acidC₉H₈O₄3.48 ulaval.ca
2-Mercaptobenzoic acidC₇H₆O₂S3.50 wikipedia.org
2-(Methylthio)benzoic acidC₈H₈O₂S3.67 (Predicted) chemdad.com

Proton transfer in this compound is most dynamically observed during the hydrolysis of its thioester group. This reaction proceeds through different mechanisms depending on the pH of the solution, including base-catalyzed, acid-catalyzed, and neutral hydrolysis. epa.gov

Base-Catalyzed Hydrolysis and Proton Transfer:

Under alkaline conditions, the hydrolysis of the thioester is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetylthio group. This is a bimolecular process, often referred to as a BAc2 (Base-catalyzed, Acyl-oxygen fission, bimolecular) mechanism. epa.gov The proton transfer steps are integral to the formation of the final products.

The mechanism involves:

Nucleophilic attack by OH⁻ on the thioester carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the intermediate, leading to the expulsion of the 2-mercaptobenzoate anion as the leaving group.

A final proton transfer step from the solvent (water) to the thiol group of the resulting 2-mercaptobenzoic acid, if the pH is below its pKa.

At physiological or higher pH, both the carboxylic acid and the resulting thiol group will be deprotonated.

Intramolecular Catalysis and Proton Transfer:

The ortho positioning of the carboxylic acid and acetylthio groups allows for the possibility of intramolecular catalysis, which can significantly enhance the rate of hydrolysis compared to intermolecular reactions. gla.ac.uk In the case of this compound, the carboxylate group can act as an intramolecular nucleophile or a general base catalyst.

In a potential intramolecular pathway:

The carboxylate anion, formed by the initial deprotonation of the carboxylic acid, acts as a nucleophile, attacking the adjacent thioester carbonyl carbon.

This attack forms a cyclic anhydride intermediate (a mixed anhydride of acetic and thiosalicylic acid).

This highly reactive intermediate is then rapidly hydrolyzed by water to yield acetic acid and 2-mercaptobenzoic acid.

This type of intramolecular nucleophilic catalysis is often more efficient than the corresponding intermolecular reaction because the reacting groups are held in close proximity, increasing the effective concentration. rsc.org The proton transfer from a water molecule during the hydrolysis of the cyclic intermediate is a key step in this mechanism.

Furthermore, the undissociated carboxylic acid can act as a general acid catalyst, protonating the carbonyl oxygen of the thioester to increase its electrophilicity and make it more susceptible to nucleophilic attack by water. rsc.orgnih.gov The efficiency of these intramolecular proton transfer mechanisms is highly dependent on the stereochemistry and conformational flexibility of the molecule. researchgate.net

Upon hydrolysis, this compound is converted to 2-mercaptobenzoic acid (thiosalicylic acid). drugfuture.com This product is itself an acid and can undergo further reactions, such as oxidation in the presence of air to form dithiosalicylic acid. drugfuture.comnih.gov The acid-base properties of the system are therefore dynamic and change as the hydrolysis reaction proceeds.

Derivatization Studies and Structure Activity Relationship Sar Investigations

Systematic Exploration of Substituent Effects on Chemical Reactivity

The "ortho effect" is a well-documented phenomenon in which substituents at the position adjacent (ortho) to the carboxylic acid group exert a unique influence on the acidity of benzoic acid derivatives. vedantu.comwikipedia.org Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. vedantu.comwikipedia.orgbyjus.com This increased acidity is often attributed to a combination of steric and electronic factors. vedantu.combyjus.com

One primary explanation is steric inhibition of resonance. vedantu.comwikipedia.org The proximity of the ortho substituent can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. vedantu.comwikipedia.org This disruption of coplanarity reduces the resonance interaction between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid. vedantu.com

Table 1: Dissociation Constants (pKa) of Selected o-Substituted Benzoic Acids

Substituent (X)pKa (ortho)Substituent Type
–NH₂4.7Donating
–H4.20-
–OCH₃4.1Donating
–CH₃3.9Donating
–OH3.0Donating
–Cl2.9Withdrawing
–Br2.9Withdrawing
–NO₂2.2Withdrawing

This table illustrates the ortho-effect, where most ortho-substituents, regardless of being electron-donating or withdrawing, increase the acidity of benzoic acid (pKa = 4.20). An exception is the amino group. Data sourced from libretexts.org.

The polar and steric properties of substituents significantly influence the molecular characteristics of benzoic acid derivatives. Polar effects are the result of a substituent's ability to donate or withdraw electron density, either through inductive effects (through sigma bonds) or resonance effects (through pi systems). rsc.org Steric effects arise from the physical bulk of the substituent. uniroma1.it

Quantitative structure-activity relationship (QSAR) studies often employ parameters that describe these effects to correlate them with chemical or biological activity. dergipark.org.trorientjchem.org For instance, the Hammett equation is a classic tool used to quantify the electronic influence of meta and para substituents on the reactivity of benzene derivatives. libretexts.org However, this equation often fails for ortho-substituted compounds due to the complex interplay of steric and electronic factors, collectively known as the ortho effect. libretexts.orgresearchgate.net

Research has focused on separating these contributions. For example, in the oxidation of ortho-substituted benzaldehydes, kinetic studies have shown that the reaction rates can be successfully correlated using multi-parameter equations that account for inductive, resonance, and steric effects. niscpr.res.in Similarly, studies on the esterification and hydrolysis of ortho-substituted benzoate (B1203000) esters have led to the development of parameters that separately quantify the polar and steric influences of substituents. uniroma1.it These analyses reveal that while polar effects are often dominant in determining acidity, steric factors can significantly modulate reactivity by hindering the approach of reactants. rsc.orgniscpr.res.in

Impact of Thioester and Carboxylic Acid Functional Groups on Intermolecular Interactions

The thioester and carboxylic acid functional groups in 2-(acetylthio)benzoic acid are pivotal in dictating its intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong hydrogen bonds. iomcworld.commasterorganicchemistry.com This can result in the formation of dimers or extended networks in the solid state and influences solubility in protic solvents.

The thioester group, while analogous to an ester, has distinct electronic and steric properties. wikipedia.org The sulfur atom is less electronegative and larger than oxygen, which affects the reactivity of the carbonyl group. wikipedia.orglibretexts.org Thioesters are generally more reactive towards nucleophiles than their oxygen ester counterparts and are considered "activated" carboxylic acid derivatives in biochemical contexts. libretexts.org While the thioester itself is not a strong hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. masterorganicchemistry.com

The interplay between these two functional groups can lead to complex intermolecular and intramolecular interactions. For instance, in derivatives of mercaptobenzoic acids, interactions between the sulfur-containing group and the carboxylic acid can influence fragmentation patterns in mass spectrometry, indicating through-space interactions. nih.gov The ability of these functional groups to engage in various non-covalent interactions is crucial for the molecule's behavior in different chemical and biological environments.

Rational Design Principles for Modifying Benzoic Acid Scaffolds for Enhanced Functionality

The benzoic acid scaffold is a common motif in medicinal chemistry and materials science due to its synthetic accessibility and the relative ease with which its properties can be tuned. mdpi.comnih.govuq.edu.au Rational design principles for modifying this scaffold often involve a structure-based approach, where knowledge of a biological target or desired material property guides the chemical modifications. nih.govuq.edu.au

Key strategies for modifying the benzoic acid scaffold include:

Substituent Manipulation: Introducing various functional groups at different positions on the benzene ring to alter electronic properties, lipophilicity, and steric profile. For example, introducing electron-withdrawing groups can enhance acidity, while bulky groups can be used to probe steric constraints in a binding pocket. jst.go.jpnih.gov

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazole) or groups that can mimic its hydrogen bonding capabilities. This can be done to improve pharmacokinetic properties or to explore different binding interactions. mdpi.com

Scaffold Hopping: Replacing the entire benzoic acid core with a different heterocyclic or carbocyclic ring system while maintaining the key pharmacophoric elements.

Derivatization of Functional Groups: The carboxylic acid and, in the case of this compound, the thioester group can be converted into a wide array of other functional groups such as esters, amides, or ketones to explore new chemical space and interactions. rsc.orgnih.gov

These design principles have been successfully applied in the development of inhibitors for various enzymes, where the benzoic acid moiety often serves as a key anchoring point within a protein's active site. nih.govmdpi.comnih.gov

Structure-Property Correlations in Benzoic Acid Derivatives

Establishing correlations between the chemical structure of benzoic acid derivatives and their physical or biological properties is a cornerstone of QSAR and materials science. dergipark.org.trorientjchem.orgresearchgate.net These correlations allow for the prediction of a compound's behavior based on its structure, guiding the design of new molecules with desired characteristics.

For example, the antioxidant activity of a series of benzoic acid derivatives has been correlated with their pKa and hydrophobicity (logP). orientjchem.org Such studies often use multiple linear regression to develop mathematical models that describe these relationships. orientjchem.org Similarly, thermochemical properties like sublimation enthalpies of benzoic acid derivatives have been correlated with their molecular structure, helping to resolve inconsistencies in experimental data. researchgate.net

In the context of biological activity, SAR studies on benzoic acid derivatives have revealed key structural features necessary for activity. For instance, in a series of retinoid X receptor (RXR) agonists, modifications to the benzoic acid portion of the molecule led to the identification of compounds with agonistic, synergistic, or even antagonistic activity, highlighting the sensitivity of the biological response to subtle structural changes. nih.gov These correlations are invaluable for the optimization of lead compounds in drug discovery and the development of new materials with tailored properties.

Advanced Analytical Methodologies for Comprehensive Characterization

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 2-(acetylthio)benzoic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a wealth of information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed in the characterization of this compound.

In ¹H-NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide detailed information about their local electronic environments. For this compound, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, while the methyl protons of the acetyl group resonate as a sharp singlet in the upfield region.

¹³C-NMR spectroscopy complements the data obtained from ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, aromatic, methyl) and its neighboring atoms. For instance, the carbonyl carbons of the carboxylic acid and thioester groups, as well as the aromatic carbons, can be readily identified by their characteristic chemical shifts. rsc.orgdocbrown.info

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound

Nucleus Chemical Shift (ppm) Assignment
¹H2.46-SCOCH₃
7.53 (d)Aromatic H
8.13 (d)Aromatic H
¹³C30.61-SCOC H₃
130.13Aromatic C
130.84Aromatic C
134.17Aromatic C
134.77Aromatic C
170.74C OOH
192.63-SC O-
Data obtained in CDCl₃. Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). d = doublet.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their geometric arrangement, making vibrational spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound is characterized by several key absorption bands. docbrown.info A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. docbrown.info A sharp, intense peak typically observed between 1680 and 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid carbonyl group. Another distinct carbonyl stretching band, corresponding to the thioester group, is also present. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. thermofisher.comresearchgate.net The C=O stretching vibrations are also observable in the Raman spectrum. Aromatic ring vibrations, typically appearing in the 1500-1600 cm⁻¹ region, are often strong in the Raman spectrum and can provide information about the substitution pattern of the benzene (B151609) ring. The S-C stretching vibration of the thioether linkage can also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. uobabylon.edu.iq

The UV-Vis spectrum of this compound, like other benzoic acid derivatives, is dominated by absorptions arising from π → π* transitions within the benzene ring and the carbonyl groups. rsc.orgdergipark.org.tr The spectrum typically shows a strong absorption band (B-band) around 230 nm and a weaker, broader band (C-band) at a longer wavelength, around 274 nm. rsc.org The exact positions and intensities of these bands can be influenced by the solvent polarity. uobabylon.edu.iq

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, DAD, MS/MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. ust.eduresearchgate.netthaiscience.info A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile. ust.eduthaiscience.infosigmaaldrich.com

Several detection methods can be coupled with HPLC to identify and quantify this compound:

UV Detection: This is the most common and straightforward detection method. The detector is set to a wavelength at which this compound exhibits strong absorbance, typically around 230 nm. ust.eduresearchgate.net

Diode Array Detection (DAD): A DAD detector acquires the entire UV-Vis spectrum of the eluting compound, providing more comprehensive information and allowing for peak purity assessment. thaiscience.infobaua.de

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. nih.govnih.gov The mass spectrometer can determine the molecular weight of the compound and, in MS/MS mode, can fragment the molecule to produce a characteristic pattern that serves as a highly specific fingerprint for identification. nih.govpsu.edu

Development and Validation of Analytical Procedures: Parameters and Statistical Evaluation

The development and validation of an analytical procedure are crucial to ensure its reliability and accuracy for the intended application. This process involves a series of experiments to evaluate key performance parameters.

For an HPLC method for this compound, the following parameters are typically assessed during validation:

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. thaiscience.infougm.ac.id A calibration curve is constructed by plotting the detector response versus the concentration of standard solutions, and the linearity is evaluated by the correlation coefficient (r²) of the regression line. thaiscience.infougm.ac.id

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is recovered is calculated. thaiscience.infougm.ac.id

Precision: This is a measure of the random error of the method and is expressed as the relative standard deviation (RSD) of a series of measurements. It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). thaiscience.infougm.ac.id

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ust.eduthaiscience.infougm.ac.id

Statistical evaluation of the data obtained during validation is essential to demonstrate that the method is fit for its purpose. This includes calculating the mean, standard deviation, and relative standard deviation for accuracy and precision studies, as well as performing linear regression analysis for linearity. ugm.ac.idresearchgate.net

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction (XRD) is an indispensable, non-destructive technique for investigating the solid-state structure of crystalline materials. americanpharmaceuticalreview.com It provides fundamental information on the atomic arrangement within a crystal lattice, which influences the material's physical and chemical properties. For pharmaceutical compounds, XRD is essential for identifying crystalline phases, characterizing polymorphism, and ensuring batch-to-batch consistency. units.it

Powder X-ray Diffraction (PXRD) is the predominant method for the routine characterization of polycrystalline solids. units.it The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, governed by Bragg's Law. americanpharmaceuticalreview.com

For this compound, a PXRD analysis would be the primary step to confirm its crystalline nature and establish a reference pattern for phase identification. The pattern's peak positions (in degrees 2θ) and their relative intensities are characteristic of the compound's specific crystal lattice. This technique is invaluable for distinguishing between different polymorphic forms or solvates, which can have significant differences in properties like solubility and stability. units.it While specific PXRD data for this compound is not widely published, the methodology is standard for the characterization of benzoic acid derivatives and other pharmaceutical solids. units.itresearchgate.net In drug development, PXRD is used to monitor the solid form of the material throughout processing, formulation, and storage to detect any unwanted phase transitions. americanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive and detailed three-dimensional structural information of a molecule at the atomic level. ceitec.czfzu.cz This powerful technique requires a single, high-quality crystal, which is often challenging to obtain. uhu-ciqso.es When successful, SC-XRD analysis precisely determines unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. fzu.czuhu-ciqso.es

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a core analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and the elucidation of its structure through fragmentation patterns. wikipedia.org For this compound (C₉H₈O₃S), the expected exact mass is 196.0194 g/mol .

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used to ionize the sample. In a typical analysis, the molecular ion [M]⁺ or a pseudomolecular ion like [M-H]⁻ or [M+H]⁺ is observed. Subsequent fragmentation of this ion provides structural information. Based on the analysis of closely related structures, such as acetylsalicylic acid and other benzoic acid derivatives, a predictable fragmentation pattern for this compound can be proposed. nih.govaip.orgthermofisher.com

The primary fragmentation of the deprotonated molecule [M-H]⁻ (m/z 179 for acetylsalicylic acid) is the loss of the acetyl group as ketene (B1206846) (CH₂=C=O), a neutral loss of 42 Da. thermofisher.com A similar pathway is expected for this compound. The resulting fragment would be the thiosalicylate anion.

Expected Fragmentation Pattern for this compound:

Process Description Expected m/z of Fragment Ion
Molecular Ion Formation (Negative ESI) Loss of a proton from the carboxylic acid group.195
Primary Fragmentation Loss of ketene (CH₂=C=O) from the [M-H]⁻ ion.153
Secondary Fragmentation Loss of carbon dioxide (CO₂) from the thiosalicylate fragment ion.109
Alternative Fragmentation Cleavage of the C-S bond, loss of the acetylthio group.121
Alternative Fragmentation Loss of the carboxyl group (COOH) from the molecular ion.151

This table is based on deductive analysis from analogous compounds.

This fragmentation data allows for the unambiguous identification of the compound and can be used to distinguish it from its isomers. nih.govnist.gov

Thermal Analysis for Stability and Phase Behavior Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. etamu.edutainstruments.com These methods are vital for determining the thermal stability, melting point, and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. etamu.edu For this compound, a TGA scan would reveal the temperature at which decomposition begins, characterized by mass loss. By analogy with acetylsalicylic acid, which decomposes to salicylic (B10762653) acid and acetic acid, this compound is expected to thermally degrade into thiosalicylic acid and acetic acid. netzsch.comnetzsch.com The TGA curve would show a significant mass loss corresponding to the volatilization of the resulting acetic acid and the subsequent sublimation or decomposition of thiosalicylic acid at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. Following the melt, an endothermic or exothermic event would indicate decomposition. For acetylsalicylic acid, thermal degradation begins around 150°C, shortly after melting. netzsch.comnetzsch.com A similar behavior would be expected for its thio-analog. DSC is also highly effective for detecting polymorphisms, as different crystal forms will typically exhibit different melting points and enthalpies of fusion. researchgate.net

Expected Thermal Events for this compound:

Technique Expected Event Approximate Temperature Range (°C) Interpretation
DSC Endotherm~130 - 150Melting of the crystalline solid.
TGA/DSC Mass Loss / Endotherm or Exotherm> 150Onset of thermal decomposition. Initial loss of acetic acid.
TGA Further Mass LossHigher TemperaturesDecomposition/sublimation of the thiosalicylic acid residue.

This table is based on deductive analysis from analogous compounds like acetylsalicylic acid. netzsch.comnetzsch.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, properties, and reactivity of chemical compounds. For 2-(Acetylthio)benzoic acid, methods rooted in density functional theory (DFT) provide a powerful lens through which to examine its electronic and structural characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization is a fundamental application of DFT, where the goal is to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.govmdpi.com The resulting optimized geometry provides key structural parameters.

Following geometry optimization, a vibrational frequency analysis is performed. researchgate.netresearchgate.net This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode can be assigned to specific molecular motions, such as the stretching of the C=O bonds in the carboxylic acid and thioester groups, the C-S stretch, and various bending and rocking motions of the benzene (B151609) ring. ijtsrd.com For instance, the characteristic C=O stretching vibration of the carboxylic acid group is typically observed in the 1680-1710 cm⁻¹ region, while the thioester C=O stretch appears at a slightly lower frequency. ijtsrd.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterBond/AnglePredicted Value
Bond LengthC=O (Carboxylic)~1.21 Å
Bond LengthC-O (Carboxylic)~1.35 Å
Bond LengthO-H (Carboxylic)~0.97 Å
Bond LengthC=O (Thioester)~1.22 Å
Bond LengthC-S (Thioester)~1.78 Å
Bond LengthS-C (Acetyl)~1.80 Å
Bond AngleO=C-O (Carboxylic)~123°
Bond AngleC-S-C (Thioester)~100°

Note: The values in the table are representative and based on DFT calculations of similar benzoic acid and thioester-containing molecules. mdpi.comwikipedia.orgmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. rsc.orgresearchgate.net This method is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. researchgate.net By calculating the vertical excitation energies—the energy difference between the ground state and various excited states without allowing for structural relaxation—and the corresponding oscillator strengths, one can simulate the absorption spectrum. researchgate.net

For this compound, TD-DFT calculations can identify the key electronic transitions, which are typically π → π* and n → π* in nature. researchgate.net The π → π* transitions, involving the aromatic ring and carbonyl groups, are usually the most intense. The choice of functional, such as CAM-B3LYP or M06-2X, can be crucial for obtaining accurate excitation energies, especially for systems that may exhibit charge-transfer character. researchgate.netnih.gov Analysis of the molecular orbitals involved in these transitions provides deeper insight into how the electron density is redistributed upon photoexcitation.

Table 2: Predicted Electronic Transitions for this compound from TD-DFT Calculations.
TransitionWavelength (λmax)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~310 nm0.08HOMO → LUMO (n → π)
S₀ → S₂~275 nm0.45HOMO-1 → LUMO (π → π)
S₀ → S₃~240 nm0.32HOMO → LUMO+1 (π → π*)

Note: The data presented are illustrative, based on typical TD-DFT results for substituted benzoic acids. researchgate.net

Analysis of Electronic Structure and Chemical Reactivity Descriptors

Beyond geometry and spectra, computational chemistry offers a suite of tools to analyze the electronic structure and predict the chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive.

Koopmans' theorem provides a useful approximation, stating that the ionization potential (IP) can be estimated as the negative of the HOMO energy (IP ≈ -E_HOMO), and the electron affinity (EA) as the negative of the LUMO energy (EA ≈ -E_LUMO). wikipedia.orglibretexts.org These values are fundamental to understanding the molecule's behavior in electron transfer processes.

Table 3: Calculated FMO Properties and Reactivity Descriptors for this compound.
ParameterSymbolPredicted Value (eV)
HOMO EnergyE_HOMO-6.5
LUMO EnergyE_LUMO-1.8
Energy GapΔE4.7
Ionization Potential (Koopmans)IP6.5
Electron Affinity (Koopmans)EA1.8

Note: These values are representative for a molecule of this type, derived from DFT calculations. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the charge distribution of a molecule onto its electron density surface. actascientific.comresearchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP would show significant negative potential around the oxygen atoms of the carbonyl and carboxyl groups, while a strong positive potential would be located on the acidic hydrogen of the carboxyl group.

From the electronic structure, various global reactivity descriptors can be calculated to quantify chemical behavior. nih.govscielo.org.mxfrontiersin.org These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons (χ = -(E_HOMO + E_LUMO)/2).

Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (E_LUMO - E_HOMO)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Table 4: Global Chemical Reactivity Descriptors for this compound.
DescriptorSymbolFormulaPredicted Value (eV)
Electronegativityχ-(E_HOMO + E_LUMO)/24.15
Chemical Hardnessη(E_LUMO - E_HOMO)/22.35
Chemical SoftnessS1/η0.43

Note: Values are calculated from the representative FMO energies in Table 3. researchgate.netscielo.org.mx

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.decomporgchem.com AIM partitions a molecule into atomic basins and identifies critical points in the electron density. minsocam.org

A bond critical point (BCP) is a point of minimum electron density between two nuclei along the path of maximum density that connects them (the bond path). The properties of the electron density at the BCP reveal the nature of the interaction. researchgate.net Key parameters include:

Electron Density (ρ_BCP): Its magnitude correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ_BCP): The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ_BCP < 0) signifies a concentration of charge, characteristic of a shared (covalent) interaction. A positive value (∇²ρ_BCP > 0) indicates charge depletion, typical of closed-shell interactions like ionic bonds or van der Waals forces. nih.gov

An AIM analysis of this compound would allow for a quantitative description of the covalent character of the C-S, C=O, and C-C bonds, as well as potential weaker intramolecular interactions. nih.gov

Table 5: Representative AIM Analysis Results at Bond Critical Points (BCPs) for this compound.
BondElectron Density (ρ_BCP) (a.u.)Laplacian (∇²ρ_BCP) (a.u.)Interaction Type
C=O (Carboxylic)~0.35-0.60Covalent (Polar)
C=O (Thioester)~0.34-0.55Covalent (Polar)
C-S (Thioester)~0.15+0.05Covalent (Polar)
C-C (Aromatic)~0.28-0.75Covalent

Note: The data are illustrative, based on AIM studies of molecules with similar functional groups. nih.govyale.edu

Computational Studies of Intramolecular and Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the complex interplay of forces that govern the structure and behavior of molecules like this compound. Through theoretical modeling, it is possible to dissect the nature of both internal and external interactions at an atomic level.

Theoretical Treatment of Hydrogen Bonding and Conformational Preferences

The presence of both a carboxylic acid group and a thioester group in this compound gives rise to interesting possibilities for hydrogen bonding and distinct conformational isomers.

Intermolecular Hydrogen Bonding: Like other carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. Theoretical studies on benzoic acid have extensively characterized the formation of cyclic dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. vjst.vnresearchgate.net This dimerization is a dominant feature, significantly influencing the physical properties of benzoic acid in solid and solution phases. For derivatives with alkylthio groups, it has been shown that this carboxylic dimerization is the primary driver for the formation of specific material phases, such as liquid crystals. rsc.org It is therefore highly probable that this compound also forms stable hydrogen-bonded dimers in a similar fashion.

Theoretical calculations on similar molecules, such as 2-fluorobenzoic acid, show that conformers with the carboxylic acid group in a cis or trans configuration (referring to the O=C-O-H dihedral angle) have different stabilities. researchgate.net The cis conformer is often more stable in substituted benzoic acids. researchgate.netscispace.com In this compound, an intramolecular hydrogen bond between the carboxylic hydrogen and the sulfur atom or the carbonyl oxygen of the thioester is a possibility that would stabilize certain conformations, although this is less common than the strong intermolecular dimerization. The orientation of the acetyl group relative to the benzene ring also contributes to the conformational landscape. The interplay between potential weak intramolecular interactions and the very strong intermolecular dimerization dictates the predominant structures observed.

Table 1: Predicted Intermolecular and Intramolecular Interactions in this compound
Interaction TypeParticipating GroupsTheoretical Basis and Expected Significance
Intermolecular Hydrogen BondingCarboxylic acid - Carboxylic acidForms strong cyclic dimers, a characteristic feature of benzoic acids. vjst.vnresearchgate.net This is expected to be the dominant intermolecular interaction.
Intramolecular Hydrogen BondingCarboxylic acid (O-H) - Thioester (S or C=O)Potentially weak interaction that could stabilize specific conformers. Its influence may be secondary to strong intermolecular dimerization.
Conformational IsomerismRotation around C-COOH and C-S bondsLeads to different spatial arrangements of the functional groups, with varying energies. Studies on related molecules suggest a preference for specific planar or near-planar arrangements of the carboxylic group. researchgate.netresearchgate.net

Analysis of Steric and Inductive Effects via Computational Models

The placement of the acetylthio group at the ortho position relative to the carboxylic acid group introduces significant electronic and spatial effects that can be analyzed using computational models.

Inductive and Resonance Effects: The electronic influence of a substituent on a benzene ring is a combination of inductive effects (through-sigma bonds) and resonance effects (through-pi system). A theoretical study on substituted benzoic acids using density functional theory (DFT) concepts showed that the acidity of the molecule is strongly influenced by these effects. nih.gov Electron-withdrawing groups typically increase acidity, with the effect being position-dependent (ortho < meta < para). nih.gov The acetylthio group is generally considered to be electron-withdrawing through induction due to the electronegativity of the sulfur and oxygen atoms. It can also participate in resonance, potentially donating a lone pair from the sulfur into the ring or withdrawing electron density through the carbonyl group. Computational methods like Natural Bond Orbital (NBO) analysis can quantify these electronic interactions and determine the net effect on the acidity of the carboxyl group and the reactivity of the aromatic ring. researchgate.net

Steric Effects: The proximity of the bulky acetylthio group to the carboxylic acid group creates steric hindrance. This can force the carboxylic acid group out of the plane of the benzene ring, which in turn can disrupt the pi-system conjugation and alter the electronic properties. nih.gov Computational models can precisely calculate the dihedral angle between the carboxyl group and the ring in the minimum energy conformation. This "ortho effect" is a well-known phenomenon where ortho-substituted benzoic acids often exhibit different reactivity compared to their meta and para isomers due to the combination of steric and electronic influences. nih.gov

Table 2: Summary of Steric and Inductive Effects in this compound
EffectDescriptionPredicted Impact on Molecular Properties
Inductive EffectWithdrawal of electron density from the benzene ring by the electronegative S and O atoms of the acetylthio group.Increases the acidity of the carboxylic acid proton. nih.gov
Resonance EffectDelocalization of electrons between the acetylthio group and the aromatic pi-system.Can either donate or withdraw electron density, modifying the overall electronic character and reactivity of the ring.
Steric HindranceSpatial repulsion between the ortho-positioned acetylthio and carboxylic acid groups.May cause the carboxylic acid group to twist out of the plane of the ring, affecting conjugation and acidity. nih.gov

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a molecule like this compound might bind to a biological target, typically a protein. These methods are crucial in drug discovery and materials science.

While specific docking studies for this compound are not widely published, research on structurally similar benzoic acid derivatives provides a clear framework for how such studies would be conducted and what they might reveal. nih.gov For instance, molecular docking has been extensively used to investigate benzoic acid derivatives as potential inhibitors for various enzymes. nih.gov A study on 2-(arylthio)benzoic acids, which are close analogs, identified potent inhibitors of the fat mass and obesity-associated (FTO) protein, a target relevant to acute myeloid leukemia. researchgate.net

A typical molecular docking workflow involves:

Preparation of the Ligand: The 3D structure of this compound is built and its energy is minimized using quantum chemical methods to obtain a stable conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, often from a public database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different positions and orientations (poses) of the ligand within the binding site of the protein. Each pose is scored based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For this compound, docking simulations could predict key interactions. The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The thioester group and the aromatic ring can engage in hydrophobic and van der Waals interactions. The results of these simulations, often presented as a binding affinity score (e.g., in kcal/mol), help prioritize compounds for further experimental testing. dergipark.org.tr

Investigation of External Field Effects on Molecular Structure and Properties

The study of molecules under the influence of an external electric field (EEF) is a growing area of computational chemistry, revealing how molecular properties can be tuned and controlled.

Recent theoretical work has systematically investigated the impact of a uniform EEF on the properties of benzoic acid and its derivatives. rsc.orgnih.gov These studies, employing DFT and other advanced computational approaches, have shown that an external field can significantly alter both the structure and the chemical reactivity of the molecule. researchgate.netresearchgate.net

Key findings from these studies on related molecules suggest that for this compound:

Molecular Structure: An EEF can induce changes in bond lengths and dihedral angles. The field can polarize the electron density, leading to geometric distortions.

Acidity: The acidity of the carboxylic proton can be modulated by the strength and direction of the applied field. An EEF aligned in a way that stabilizes the resulting carboxylate anion would increase the acidity of the molecule. researchgate.net

Aromaticity: The aromaticity of the benzene ring, a measure of its electronic stability, can also be influenced. The application of an EEF can either enhance or diminish the ring current, which is a hallmark of aromatic systems. rsc.org

Studies on substituted benzoic acids have demonstrated a "directionality effect," where the impact of the field depends on its orientation relative to the molecule's functional groups. nih.gov Furthermore, an "additivity effect" has been observed, where the presence of substituents modifies the response to the field in a predictable manner. nih.govresearchgate.net These computational investigations provide a foundation for understanding how the properties of this compound could be manipulated in environments with strong electric fields, such as in electronic devices or at the interface of certain materials. researchgate.net

Advanced Applications in Contemporary Chemical Research

Role as Versatile Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The primary role of 2-(acetylthio)benzoic acid in organic synthesis is that of a stable, easily handled precursor to thiosalicylic acid. The acetyl group masks the thiol functionality, preventing unwanted side reactions such as oxidation to disulfides, while allowing the carboxylic acid group to be modified. Upon deacetylation, the revealed thiol group can participate in a wide array of synthetic transformations.

This compound is a key intermediate in the production of various pharmaceutical ingredients and thioester derivatives lookchem.com. The deprotected form, thiosalicylic acid, is a crucial building block for several important classes of compounds:

Thioxanthones : Thiosalicylic acid can be used to prepare thioxanthone-based bimolecular systems, which act as photoinitiators for free radical polymerization sigmaaldrich.com.

Heterocyclic Systems : It is a precursor for synthesizing complex heterocyclic compounds. For instance, iron-catalyzed intermolecular reactions between thiosalicylic acid and internal alkynes yield 1,3-oxathiine derivatives nih.gov.

Bioactive Molecules : Thiosalicylic acid is a starting material for drugs aimed at treating conditions like atherosclerosis and melanoma wikipedia.org. It is also famously used in the synthesis of thiomersal, a compound that has been used as a preservative in some vaccines wikipedia.org.

The strategic use of the acetyl group as a protecting moiety allows chemists to perform multi-step syntheses with greater control and efficiency, making this compound a valuable tool in the construction of complex molecular architectures.

Table 1: Synthetic Applications of Thiosalicylic Acid (derived from this compound)
Product ClassSynthetic UtilityReference
ThioxanthonesPhotoinitiators for polymerization sigmaaldrich.com
Thioindigo DyesFunctional dyestuffs wikipedia.org
ThiomersalPharmaceutical preservative wikipedia.org
BenzisothiazolinonePreservative wikipedia.org
1,3-Oxathiine DerivativesHeterocyclic synthesis nih.gov

Development of Novel Chemical Probes and Tools for Mechanistic Investigations

While direct applications of this compound as a chemical probe are not extensively documented, its structural analogues serve as established platforms for the design of fluorescent probes and analytical tools. The underlying principle involves modifying the functional groups on the benzoic acid scaffold to create molecules that exhibit changes in fluorescence upon interaction with a specific analyte or environmental change.

A notable analogue, 2-aminobenzoic acid (anthranilic acid), is a well-known fluorophore used for labeling glycans to enhance their detection in various analytical methods, including HPLC and mass spectrometry sigmaaldrich.comqa-bio.com. The amino group of anthranilic acid reacts with the reducing end of a sugar to form a stable, fluorescently tagged glycan sigmaaldrich.com.

Furthermore, derivatives of the structurally related benzothiazole, which can be synthesized from precursors like 2-aminothiophenol, have been developed into sophisticated fluorescent probes. These probes are designed for functional mitochondrial imaging and can detect specific biological analytes like cysteine or monitor enzymatic activity nih.govmdpi.com. This body of research strongly suggests that the 2-substituted benzoic acid framework is a promising scaffold for probe development. A hypothetical probe based on this compound could be designed to release the free thiol, which could then chelate metal ions or react with specific biological targets, leading to a measurable change in fluorescence.

Table 2: Analogous Structures Used in Chemical Probe Development
Parent CompoundProbe ApplicationMechanism/TargetReference
2-Aminobenzoic AcidGlycan labelingForms fluorescent Schiff base with reducing sugars sigmaaldrich.comqa-bio.com
Benzothiazole DerivativesMitochondrial imagingDetects esterase activity and cysteine nih.gov
2-(2-hydroxyphenyl)benzothiazoleBoronic acid detectionChelation with boronic acid induces fluorescence mdpi.com

Contributions to Materials Science: Precursors for Polymers and Functional Dyes

In materials science, this compound and its deprotected form, thiosalicylic acid, have made significant contributions, particularly as precursors to advanced polymers and functional dyes.

Precursors for Polymers: Recent research has highlighted the use of thiosalicylic acid in creating novel, sustainable polymers. A monomer named thiosalicylic methyl glycolide (TSMG) was synthesized and subsequently polymerized via ring-opening polymerization to yield high molecular weight poly(thiosalicylic methyl glycolide) (PTSMG) researchgate.netresearchgate.net. This new polyester exhibits excellent closed-loop recyclability and degrades rapidly in aqueous solutions, offering a promising solution to the challenges of plastic pollution researchgate.netresearchgate.net. These properties are attributed to the thiophenol ester bond within the polymer backbone researchgate.net. This contrasts with traditional petroleum-based polymers like PET, which are poorly degradable acs.org.

Precursors for Functional Dyes: Thiosalicylic acid is a well-established precursor for the synthesis of thioindigo, a vibrant red functional dye wikipedia.orggoogle.com. The synthesis involves the reaction of thiosalicylic acid with materials like acetic acid under weak alkaline conditions google.com. Thioindigo and its derivatives are part of the indigoid class of dyes, known for their color and stability, which are valuable properties in the textile and materials industry.

Strategies for Chemical Diversification towards Tailored Molecular Architectures

The chemical structure of this compound offers two primary reaction sites for chemical diversification: the carboxylic acid group and the thioester group (which can be readily converted to a thiol). This allows for the development of a wide range of derivatives with tailored properties.

Modification at the Carboxylic Acid Group : The carboxylic acid can be converted into a variety of other functional groups. For example, it can undergo amidation by reacting with primary amines to form salicylamides nih.gov. This reaction is often efficient and can be used to attach the core molecule to other chemical entities, including polymers or biomolecules.

Modification at the Thiol Group (Post-Deacetylation) : After removing the acetyl protecting group to reveal the free thiol of thiosalicylic acid, a vast range of modifications become possible.

Condensation Reactions : The thiol and the adjacent carboxylic acid can participate in condensation reactions. For instance, reacting thiosalicylic acid with fatty acids using P4S10 as a catalyst under microwave irradiation is a method to synthesize 2-substituted benzothiazoles sigmaaldrich.com.

Cyclization Reactions : The thiol group can undergo intramolecular or intermolecular cyclization. The synthesis of thioindigo involves a cyclization process following the initial condensation google.com. Similarly, reaction with internal alkynes can lead to the formation of 1,3-oxathiine derivatives nih.gov.

Azo Coupling : The aromatic ring can be functionalized further. Azo dyes have been synthesized from thiosalicylic acid, indicating that the ring is amenable to electrophilic substitution reactions like diazotization and coupling chemrevlett.com.

These strategies enable the creation of a diverse library of molecules based on the this compound scaffold, each with potentially unique biological, chemical, or material properties.

Future Research Trajectories and Perspectives for 2 Acetylthio Benzoic Acid

The scientific journey of 2-(Acetylthio)benzoic acid and its derivatives is entering a new phase characterized by the pursuit of efficiency, sustainability, and novel applications. Future research is poised to build upon the existing knowledge base, leveraging cutting-edge technologies and methodologies to unlock the full potential of this versatile thioester. Key research trajectories will focus on green synthesis, advanced catalytic systems, predictive computational modeling, high-throughput analytical techniques, and the exploration of its role as a precursor in emerging technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Acetylthio)benzoic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves thioacetylation of a benzoic acid precursor. For example, esterification or nucleophilic substitution reactions under acidic or basic conditions can introduce the acetylthio group. Optimization includes varying catalysts (e.g., concentrated sulfuric acid for esterification ), temperature (controlled heating to avoid side reactions), and solvent polarity. Reaction progress should be monitored via TLC or HPLC. Purification via recrystallization or column chromatography ensures product integrity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the acetylthio group (-SAc) and aromatic protons .
  • FT-IR : Detection of S-H (thiol) or C=O (carboxylic acid) stretching vibrations.
  • UV-Vis Spectroscopy : To identify conjugated π-systems, with absorption peaks typically between 250–300 nm .
  • Elemental Analysis (CHNS) : Validates empirical formula and purity .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines:

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from oxidizers and bases to prevent decomposition .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electron-rich sites for nucleophilic/electrophilic attacks. For example, studies on methylthio-benzoic acid derivatives used DFT to correlate crystal packing with stability . Software like Gaussian or ORCA can model substituent effects on acidity or tautomeric equilibria .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Combine multiple techniques:

  • X-ray Diffraction : Resolves ambiguities in molecular geometry (e.g., bond lengths/angles) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds) to explain packing anomalies .
  • Cross-Validation : Compare NMR/IR data with synthetic intermediates to trace discrepancies .

Q. What strategies elucidate metabolic pathways of this compound using advanced analytical techniques?

  • Methodological Answer :

  • LC-MS/MS : Quantifies parent compounds and metabolites in biological matrices. For example, Creative Proteomics’ LC-MS platform identifies hydroxylated or conjugated metabolites .
  • Isotopic Labeling : Tracks 13^{13}C or 2^{2}H incorporation to map biotransformation steps .

Q. How does Hirshfeld surface analysis contribute to understanding crystal packing in this compound?

  • Methodological Answer : Hirshfeld surfaces visualize intermolecular interactions (e.g., S···O or π-π contacts). In methylthio-benzoic acid derivatives, this method revealed dominant H-bonding networks, explaining solubility and stability trends .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Detailed Documentation : Record precise molar ratios, catalyst loadings, and reaction times .
  • Standardized Characterization : Use identical instrumentation settings (e.g., NMR solvent, LC-MS parameters) across batches .
  • Peer Validation : Share synthetic protocols via open-access platforms for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.